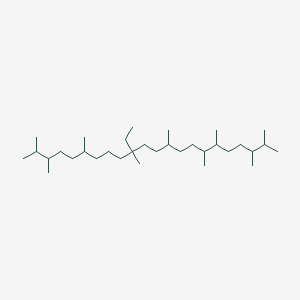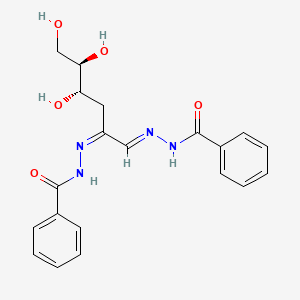
Oxyntomodulin (porcine, bovine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyntomodulin is a naturally occurring 37-amino acid peptide hormone found in the colon, produced by the oxyntic cells of the oxyntic mucosa. It is derived from the posttranslational processing of proglucagon and has been found to suppress appetite and regulate glucose levels . Oxyntomodulin acts as a dual agonist for both the glucagon-like peptide-1 receptor and the glucagon receptor .
Mechanism of Action
Target of Action
Oxyntomodulin (OXM), a 37-amino acid peptide hormone, primarily targets the glucagon-like peptide-1 receptor (GLP1R) and the glucagon receptor (GCGR) . These receptors play crucial roles in regulating glucose metabolism and appetite.
Mode of Action
OXM is released from the gut in the post-prandial state and activates both GLP1R and GCGR . This dual activation results in a superior body weight lowering effect compared to selective GLP1R agonists .
Biochemical Pathways
The activation of GLP1R and GCGR by OXM leads to an increase in cyclic AMP (cAMP) production . This, in turn, triggers a cascade of intracellular events that modulate feeding and metabolism .
Pharmacokinetics
It is known that the n-acetylated form of oxm, which is partially protected against enzymatic degradation, has a decreased metabolic clearance rate and increased half-life when incubated with rat liver plasma membranes .
Result of Action
The activation of GLP1R and GCGR by OXM results in a reduction in food intake and body weight . It also inhibits gastric acid secretion .
Action Environment
The action of OXM is influenced by the physiological state of the body. It is released from the gut in response to food ingestion, and its levels are elevated in conditions associated with anorexia . Therefore, the efficacy of OXM can be influenced by factors such as diet and metabolic state.
Biochemical Analysis
Biochemical Properties
Oxyntomodulin (porcine, bovine) interacts with several biomolecules, primarily the GLP1R and GCGR . It is a dual agonist of these receptors, which may act additively to GLP-1 to reduce food intake and appetite .
Cellular Effects
Oxyntomodulin (porcine, bovine) has significant effects on various types of cells and cellular processes. It influences cell function by activating GLP1R and GCGR, leading to a reduction in food intake and body weight . It also inhibits fasting plasma ghrelin .
Molecular Mechanism
The molecular mechanism of Oxyntomodulin (porcine, bovine) involves its binding interactions with GLP1R and GCGR . As a dual agonist, it activates these receptors, leading to changes in gene expression and enzyme activation that result in reduced food intake and body weight .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxyntomodulin (porcine, bovine) change over time. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .
Dosage Effects in Animal Models
In animal models, the effects of Oxyntomodulin (porcine, bovine) vary with different dosages. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .
Metabolic Pathways
Oxyntomodulin (porcine, bovine) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Oxyntomodulin (porcine, bovine) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Oxyntomodulin (porcine, bovine) is primarily in the cytoplasm of cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyntomodulin is synthesized through the posttranslational processing of proglucagon in intestinal cells . The synthetic route involves the cleavage of proglucagon to produce glucagon-like peptide-1, oxyntomodulin, and glicentin . The reaction conditions typically involve enzymatic cleavage and specific pH and temperature conditions to ensure proper folding and activity of the peptide.
Industrial Production Methods: Industrial production of oxyntomodulin involves recombinant DNA technology, where the gene encoding proglucagon is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed proglucagon is then processed to yield oxyntomodulin through enzymatic cleavage .
Chemical Reactions Analysis
Types of Reactions: Oxyntomodulin undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: Amino acid substitutions can be introduced to study the structure-activity relationships of oxyntomodulin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Site-directed mutagenesis techniques.
Major Products: The major products formed from these reactions include modified oxyntomodulin peptides with altered receptor binding and activity profiles .
Scientific Research Applications
Oxyntomodulin has a wide range of scientific research applications, including:
Biology: Investigating the role of gut hormones in appetite regulation and energy homeostasis.
Medicine: Developing therapeutic agents for obesity and type 2 diabetes by leveraging oxyntomodulin’s ability to suppress appetite and regulate glucose levels
Industry: Producing recombinant oxyntomodulin for research and therapeutic purposes.
Comparison with Similar Compounds
Glucagon-like peptide-1: Shares structural similarities with oxyntomodulin and acts on the same receptor but has different effects on food intake and energy expenditure.
Glicentin: Contains the sequence of oxyntomodulin with an N-terminal extension and has a role in metabolism.
Glucagon: Another product of proglucagon processing, primarily involved in glucose metabolism.
Uniqueness: Oxyntomodulin’s uniqueness lies in its dual agonism for both the glucagon-like peptide-1 receptor and the glucagon receptor, which allows it to exert combined effects on appetite suppression, energy expenditure, and glucose regulation . This dual action makes it a promising candidate for therapeutic applications in obesity and type 2 diabetes .
Properties
CAS No. |
62340-29-8 |
|---|---|
Molecular Formula |
C192H295N61O60S |
Molecular Weight |
4450 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
InChI Key |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
Synonyms |
Alternative Names: Glucagon (1-37), Enteroglucagon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



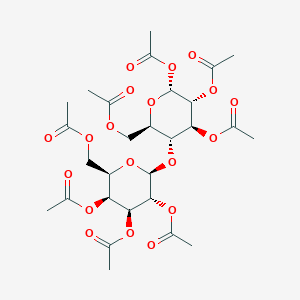
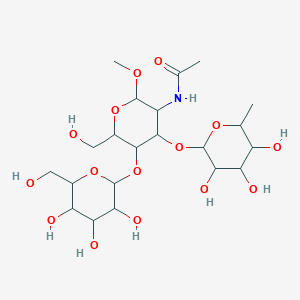

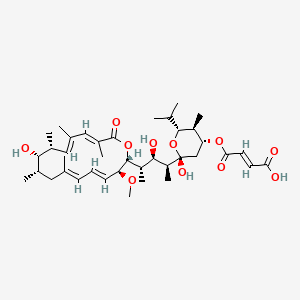

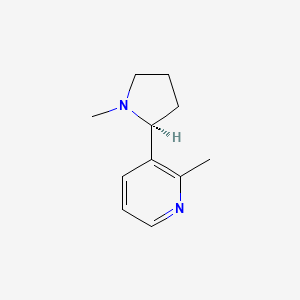
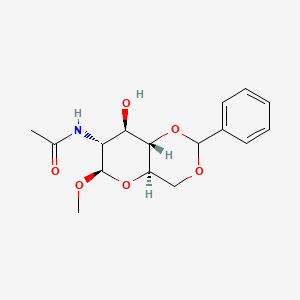
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
